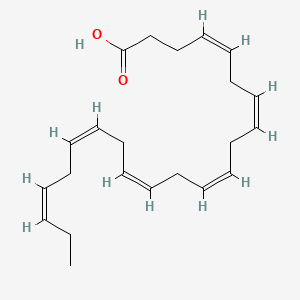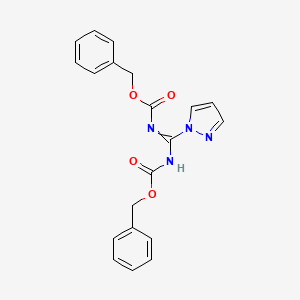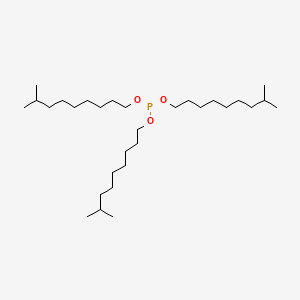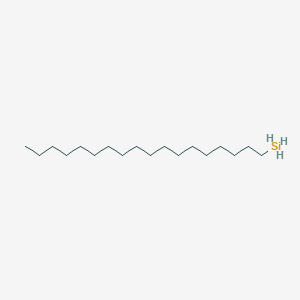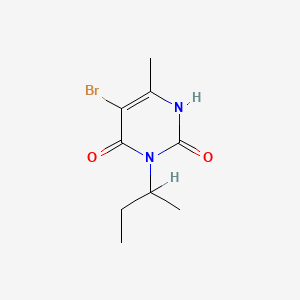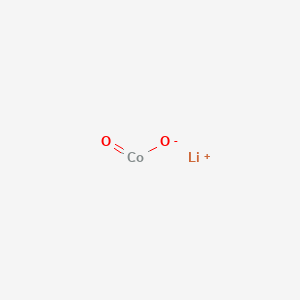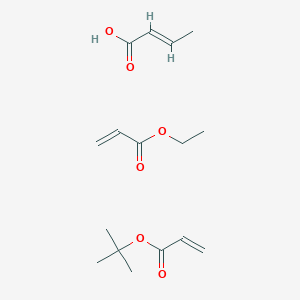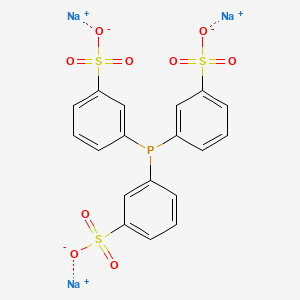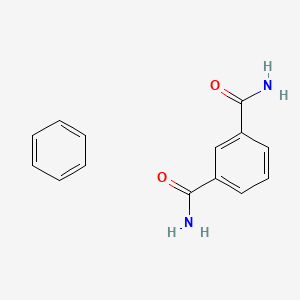
Poly(ethylene glycol) dimethyl ether (NHD)
説明
Poly(ethylene glycol) dimethyl ether (NHD) is a useful research compound. Its molecular formula is C3H10O3 and its molecular weight is 94.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Poly(ethylene glycol) dimethyl ether (NHD) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Poly(ethylene glycol) dimethyl ether (NHD) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thermodynamic and Transport Properties
A study by Zafarani-Moattar and Tohidifar (2015) explored the thermodynamic and transport properties of an aqueous system containing PEGDME and poly(propylene glycol). They measured binodal curves, density, speed of sound, viscosity, and calculated values for excess molar volume and isentropic compressibility deviation. Their findings provide insights into segment-solvent and segment-segment interactions in these systems (Zafarani-Moattar & Tohidifar, 2015).
Oxidation-Responsive and "Clickable" PEG
Herzberger et al. (2016) described a novel epoxide monomer with a methyl-thioether moiety, enabling the synthesis of thioether-functional PEG. This study highlighted the thermoresponsive and oxidation-responsive properties of the synthesized copolymers, with potential applications in redox-responsive nanocarriers (Herzberger et al., 2016).
Biomedical Applications
He et al. (2016) reviewed the applications of PEG in biomedical fields, particularly in drug delivery, gene therapy, and tissue engineering. They discussed the role of PEG in formulating nanoparticulate theranostic systems and its potential in biomedical nanotechnology (He et al., 2016).
Degradable High Molecular PEG
Meabe et al. (2017) presented a method to overcome the non-degradability of high molecular PEG by incorporating carbonate groups, creating poly(ethylene glycol) based polycarbonates. This research addresses the issue of PEG accumulation in the body and its potential negative side effects (Meabe et al., 2017).
Conversion of Urea and Methanol to Dimethyl Carbonate
Zhang et al. (2016) demonstrated the use of PEGDME as a functional medium for synthesizing dimethyl carbonate from methanol and urea, showcasing its role in enhancing the equilibrium conversion of the reaction (Zhang et al., 2016).
Fuel Cell Application
Kumari et al. (2018) developed sulfonated poly(ether ether ketone)-poly(ethylene glycol) cross-linked interpenetrating polymer network/SiO2 nanocomposite membranes for fuel cell application. Their study revealed that these membranes possess enhanced properties compared to pristine membranes, indicating their potential in fuel cell applications (Kumari et al., 2018).
Electrochemical Properties in Electrolytes
Suematsu et al. (2015) investigated the effect of zwitterions on the electrochemical properties of PEGDME/lithium bis(fluorosulfonyl) amide electrolytes. The study found improved electrochemical properties with the incorporation of zwitterions, enhancing the ionic conductivity and stability of the electrolytes (Suematsu et al., 2015).
CO2 Separation Membranes
Dai et al. (2017) focused on developing PEG-based membranes for CO2 separation, using PEG diglycidyl ether cross-linked with diamine and polyamine-based ionic liquid. Their results showed excellent CO2/N2 and CO2/CH4 separation properties, indicating potential applications in gas separation technologies (Dai et al., 2017).
特性
IUPAC Name |
ethane-1,2-diol;methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2.CH4O/c3-1-2-4;1-2/h3-4H,1-2H2;2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPZWOOKVNRELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




